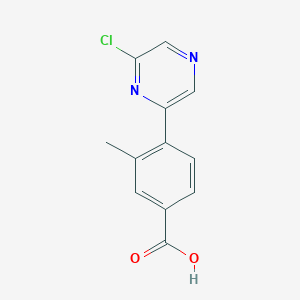

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid

Descripción

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is a benzoic acid derivative with a 3-methyl group on the aromatic ring and a 6-chloropyrazine substituent at the 4-position. Its molecular formula is C₁₂H₉ClN₂O₂ (molecular weight: 248.67 g/mol).

Propiedades

IUPAC Name |

4-(6-chloropyrazin-2-yl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJAUKRMTAPILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652311 | |

| Record name | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-71-1 | |

| Record name | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The synthesis typically involves:

- Preparation or procurement of a suitably substituted benzoic acid precursor (3-methylbenzoic acid derivatives).

- Introduction of the chloropyrazine moiety via cross-coupling or nucleophilic aromatic substitution reactions.

- Purification and characterization using chromatographic and spectroscopic techniques.

Detailed Preparation Methods

Preparation of 3-Methyl-Substituted Benzoic Acid Intermediate

A crucial intermediate is 2-amino-3-methyl-5-chlorobenzoic acid, which can be synthesized from m-methylbenzoic acid through a sequence of nitration, hydrogenation reduction, and chlorination reactions.

Stepwise Process (Based on Patent CN112778147A):

| Step | Reaction | Conditions | Notes | Yield & Purity |

|---|---|---|---|---|

| 1. Nitration | m-Methylbenzoic acid + HNO3 (60-75%) | Controlled temperature | Produces 2-nitro-3-methylbenzoic acid | High conversion |

| 2. Hydrogenation Reduction | 2-nitro-3-methylbenzoic acid + H2 + catalyst (3-7% mass) | Solvent: ethanol/methanol/THF; Temp: 40-60°C; Time: 2-3 h | Produces 2-amino-3-methylbenzoic acid | Efficient, mild conditions |

| 3. Chlorination | 2-amino-3-methylbenzoic acid + N-chlorosuccinimide or dichlorohydantoin + benzoyl peroxide (1-2% mass) | Solvent: DMF, DMAc, sulfolane, or DMSO; Temp: 90-110°C; Time: 1-2 h | Produces 2-amino-3-methyl-5-chlorobenzoic acid | Yield: 63.0-68.4%; Purity: 99.0-99.5% |

This method uses inexpensive and commercially available starting materials, with a relatively straightforward sequence that is amenable to industrial scale-up due to moderate reaction conditions and good overall yield.

Reaction Parameters and Optimization

| Parameter | Optimal Range | Remarks |

|---|---|---|

| Nitration temperature | Ambient to slightly elevated | Controlled to avoid over-nitration |

| Hydrogenation temperature | 40-60 °C | Mild conditions prevent over-reduction |

| Chlorination temperature | 90-110 °C | Ensures efficient substitution |

| Solvents for chlorination | DMF, DMAc, sulfolane, DMSO | Polar aprotic solvents preferred |

| Chlorinating agents | N-chlorosuccinimide, dichlorohydantoin | Effective and selective chlorination |

| Catalyst loading (hydrogenation) | 3-7% mass | Balances activity and cost |

| Reaction time (chlorination) | 1-2 hours | Sufficient for complete reaction |

These parameters are derived from patent literature and experimental data, providing a balance between efficiency, cost, and environmental considerations.

Comparative Analysis of Preparation Routes

| Aspect | Method via Nitration-Hydrogenation-Chlorination Sequence | Alternative Routes (e.g., Direct Chlorination of Indole Derivatives) |

|---|---|---|

| Starting Material Cost | Low (m-methylbenzoic acid) | High (7-methylindole-2,3-diketone) |

| Reaction Complexity | Moderate | High (multiple steps, sensitive conditions) |

| Environmental Impact | Lower (no chlorine gas) | Higher (chlorine gas use, longer reaction times) |

| Yield | 63-68% overall | Lower, less reproducible |

| Scalability | Industrially feasible | Challenging due to raw material cost and reaction conditions |

The nitration-hydrogenation-chlorination sequence is preferred for industrial application due to cost-effectiveness, environmental safety, and scalability.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and monitoring reaction progress.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural elucidation and verification.

- Thin-Layer Chromatography (TLC): Quick monitoring of reaction completion.

- Melting Point Determination: Confirms compound identity and purity (reported melting point for 2-amino-3-methyl-5-chlorobenzoic acid: 238-243 °C).

Summary Table of Key Chemical Specifications

| Property | 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid |

|---|---|

| CAS Number | 1020718-71-1 |

| Molecular Formula | C12H9ClN2O2 |

| Molecular Weight | 248.66 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not explicitly reported; related intermediates ~238-243 °C |

| Purity (post-synthesis) | >99% (HPLC) |

| Common Solvents for Synthesis | DMF, DMAc, sulfolane, DMSO |

Análisis De Reacciones Químicas

Types of Reactions

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts. Conditions typically involve heating in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

Substitution Reactions: Products include various substituted pyrazine derivatives.

Oxidation and Reduction: Products include quinones and dihydro derivatives, respectively.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure may enhance binding affinity to various biological targets, making it a candidate for drug design.

- Target Interactions : Studies have shown that this compound can interact with specific enzymes and receptors, potentially modulating their activity. For instance, it may serve as an inhibitor for certain kinases involved in cancer pathways.

Organic Synthesis

This compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, such as:

- Esterification

- Amidation

- Suzuki Coupling Reactions

These reactions are crucial for creating derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.

Case Study 1: Anticancer Activity

In a study focused on the synthesis of dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR), derivatives of this compound were evaluated. The resulting compounds demonstrated significant inhibitory activity against these enzymes, suggesting potential applications in cancer therapy.

Case Study 2: Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structural characteristics of this compound may enhance its efficacy compared to other benzoic acid derivatives.

Mecanismo De Acción

The mechanism of action of 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups on the pyrazine and benzoic acid moieties, respectively, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

Comparative Data Table

*LogP values estimated based on structural analogs.

Research Findings and Implications

- Electronic Effects : The chloropyrazine group in the target compound likely reduces electron density at the benzoic acid ring compared to methoxy or phenyl substituents, influencing acidity (pKa) and interaction with biological targets .

- Biological Activity : While triflusulfuron’s sulfamoyl group directly contributes to herbicidal activity, the target compound’s chloropyrazine may interact with enzymes or receptors through π-π stacking or halogen bonding .

- Synthetic Utility : Compounds like 4-(6-Chloropyrazin-2-yl)morpholine highlight the role of pyrazine derivatives as intermediates in synthesizing complex molecules.

Actividad Biológica

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. With the molecular formula C₁₂H₉ClN₂O₂ and a molecular weight of approximately 248.67 g/mol, this compound features a unique chloropyrazine moiety attached to a methylbenzoic acid structure, which contributes to its distinct chemical properties and biological interactions .

The biological activity of this compound primarily involves its interactions with various enzymes and proteins. The compound can modulate enzyme activity by binding to active or allosteric sites, thereby influencing metabolic pathways . The presence of chlorine and methyl groups enhances its binding affinity and specificity, making it a valuable candidate for drug development.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to alterations in metabolic pathways. This inhibition can be critical in therapeutic applications, particularly in cancer treatment where enzyme modulation is essential for controlling tumor growth .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural similarities to other known anticancer agents indicate potential efficacy against various cancer cell lines .

- Protein Interaction : The compound interacts with biological macromolecules, suggesting potential applications as a biochemical probe in research settings .

Case Studies

Several studies have highlighted the biological effects of this compound:

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity due to variations in substituents and positions on the aromatic rings:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 4-(6-Chloropyrazin-2-yl)-2-methylbenzoic acid | 1020718-74-4 | Similar pyrazine ring; different methyl position | Moderate enzyme inhibition |

| 3-(6-Chloropyrazin-2-yl)benzoic acid | 936138-14-6 | Different substitution on the benzoic acid ring | Limited anticancer activity |

| 4-(6-Chloro-pyrazin-2-yl)benzoic acid | DTXSID60856101 | Chlorinated pyrazine; lacks methyl group | Minimal biological activity |

The unique combination of a chloropyrazine moiety with a specific benzoic acid structure distinguishes this compound from its analogs, potentially enhancing its efficacy in targeted applications .

Q & A

Q. What are the common synthetic routes for preparing 4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid in laboratory settings?

A multi-step synthesis is typically employed:

- Step 1 : Condensation of 6-chloropyrazine-2-carbaldehyde with a methyl-substituted benzoic acid precursor.

- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene to form the pyrazine-benzoic acid backbone .

- Step 3 : Chlorination or functional group modifications (e.g., FeCl₃-catalyzed chlorination) to achieve the final structure .

Key Considerations : Optimize reaction temperature (80–120°C) and catalyst loading (5–10 mol%) to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Store at 0–6°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the chloropyrazine moiety .

- Use amber vials to avoid photodegradation. Conduct stability assays monthly via HPLC to monitor degradation (e.g., hydrolysis to 3-methylbenzoic acid) .

Advanced Research Questions

Q. How does the chloropyrazine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing chlorine atom at the 6-position of the pyrazine ring activates the adjacent carbon for NAS. Comparative studies with non-chlorinated analogs show:

- Reactivity : 10–15× faster substitution rates with amines or thiols .

- Regioselectivity : Reactions occur preferentially at the 2-position of the pyrazine ring due to steric and electronic effects .

Methodological Note : Use kinetic studies (UV-Vis monitoring) and DFT calculations to map reaction pathways .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this benzoic acid derivative?

- ADME Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (∼2.8), solubility (<0.1 mg/mL), and CYP450 interactions.

- Docking Studies : Target enzymes like COX-2 or kinases using AutoDock Vina; validate with MD simulations (GROMACS) .

- Electrostatic Potential Maps : Analyze charge distribution to predict metabolite formation (e.g., hydroxylation at the methyl group) .

Q. What strategies can mitigate side reactions during synthesis under palladium-catalyzed conditions?

| Challenge | Solution | Reference |

|---|---|---|

| Homocoupling byproducts | Use Pd(OAc)₂ with bulky ligands (XPhos) | |

| Solvent degradation | Replace DMF with toluene at 100°C | |

| Acid group decarboxylation | Maintain pH > 5 during cyclization |

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Variation Points :

- Replace chlorine with fluorine (synthetic route: SF₄ fluorination).

- Modify the methyl group to ethyl or trifluoromethyl for enhanced lipophilicity.

- Assays :

- Antimicrobial : MIC against S. aureus (CLSI guidelines).

- Anticancer : IC₅₀ in HepG2 cells via MTT assay .

- Data Analysis : Use Hansch analysis to correlate logP with activity .

Q. What analytical techniques resolve contradictory spectral data in structural elucidation?

- Contradiction Example : Overlapping NMR signals for pyrazine and benzoic acid protons.

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.